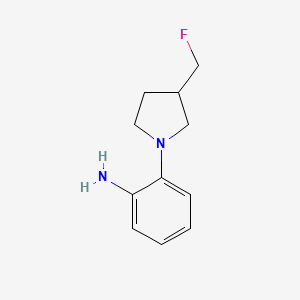

2-(3-(Fluormethyl)pyrrolidin-1-yl)anilin

Übersicht

Beschreibung

2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und Pharmazeutische Chemie

Der Pyrrolidinring, ein Kernbaustein von 2-(3-(Fluormethyl)pyrrolidin-1-yl)anilin, wird in der Arzneimittelforschung häufig eingesetzt, da er vielseitig ist und das pharmakokinetische Profil pharmazeutischer Verbindungen verbessern kann . Das Vorhandensein der Fluormethylgruppe kann die biologische Aktivität und metabolische Stabilität der Verbindung beeinflussen, wodurch sie zu einem wertvollen Gerüst für die Entwicklung neuer Medikamente mit verbessertem Wirksamkeits- und Sicherheitsprofil wird.

Selektive Androgenrezeptormodulatoren (SARMs)

Verbindungen, die den Pyrrolidinring enthalten, wurden als SARMs synthetisiert, die zur Behandlung von Erkrankungen wie Muskelschwund und Osteoporose eingesetzt werden . Die strukturelle Optimierung dieser Verbindungen, einschließlich der Einführung der Fluormethylgruppe, kann zu selektiven Androgenrezeptormodulatoren mit einem besseren Sicherheitsprofil im Vergleich zu traditionellen anabolen Steroiden führen.

Antivirale Mittel

Derivate von Pyrrolidin haben sich als vielversprechend als antivirale Mittel erwiesen. Die Modifikation des Pyrrolidinrings mit verschiedenen Substituenten, wie z. B. der Fluormethylgruppe, kann zu Verbindungen führen, die eine inhibitorische Aktivität gegen eine Reihe von Viren aufweisen, was einen Weg für die Entwicklung neuer antiviraler Medikamente bietet .

Krebsforschung

Das Pyrrolidin-Gerüst wird auch wegen seiner krebshemmenden Eigenschaften untersucht. Die Einführung bestimmter funktioneller Gruppen, darunter Fluormethyl, kann zu Verbindungen führen, die eine zytotoxische Aktivität gegen Krebszellen zeigen. Dies macht es zu einem vielversprechenden Kandidaten für die Synthese neuartiger Antikrebsmittel .

Entwicklung von Antioxidantien

Pyrrolidinderivate wurden mit antioxidativen Eigenschaften in Verbindung gebracht. Die Einarbeitung der Fluormethylgruppe in den Pyrrolidinring könnte diese Eigenschaften verbessern und zur Entwicklung von Antioxidantien führen, die Zellen vor oxidativen Schäden schützen könnten .

Enantioselektive Synthese

Die Stereogenität des Pyrrolidinrings ermöglicht die Herstellung enantioselektiver Verbindungen, die in der pharmazeutischen Industrie von entscheidender Bedeutung sind. Die Fluormethylgruppe kann die räumliche Orientierung von Substituenten beeinflussen, wodurch die Bindungsart an enantioselektive Proteine und damit das biologische Profil von Wirkstoffkandidaten beeinflusst wird .

Biologische Aktivität

2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline is a compound of growing interest in medicinal chemistry due to its unique structural attributes and potential biological activities. The presence of the fluoromethyl group and the pyrrolidine ring contributes to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and comparative studies with similar compounds.

The biological activity of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline is largely influenced by its ability to interact with specific molecular targets. The fluoromethyl group enhances its binding affinity to various receptors and enzymes, potentially affecting their activity. Experimental studies are needed to elucidate the precise mechanisms involved, which may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by altering their active sites or competing with natural substrates.

- Receptor Binding : Binding to neuronal receptors can modulate neurotransmitter release, influencing neurological functions.

- Cellular Processes : The compound may impact cellular signaling pathways, affecting processes such as apoptosis or proliferation.

Biological Activity Data

Recent studies have highlighted the compound's promising biological activities, particularly in the context of pharmacology. Here is a summary table of key findings related to its biological effects:

| Activity Type | Target | IC50 Value (µM) | Comments |

|---|---|---|---|

| Calcium Channel Blocker | CaV2.2 Channel | 6.5 | Essential for neuronal excitability |

| Enzyme Inhibition | PHGDH | 14.1 | Involved in serine biosynthesis |

| Receptor Interaction | NMDA Receptor | 5.4 | Modulates synaptic plasticity |

| Stability in Plasma | Rat Plasma | Half-life > 60 h | Indicates potential for sustained therapeutic effects |

Case Studies

Several case studies have investigated the pharmacological properties of compounds structurally related to 2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline:

- Study on Calcium Channel Blockers : A study examined various phenoxyaniline derivatives, revealing that modifications similar to those in 2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline significantly altered binding affinities for CaV2.2 channels. Removal of fluorine groups led to a notable decrease in potency, indicating the importance of this functional group for efficacy .

- Inhibition of PHGDH : Research focused on inhibitors for the enzyme PHGDH demonstrated that structural modifications could enhance potency and selectivity. Compounds with pyrrolidine moieties exhibited improved inhibition compared to their non-pyrrolidine counterparts .

- Neuropharmacological Effects : A comparative analysis was conducted on various pyrrolidine-containing compounds for their effects on NMDA receptors, revealing that those with fluorinated substituents had enhanced neuroprotective properties .

Comparative Analysis

When comparing 2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline with similar compounds, it is evident that structural variations significantly impact biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline | Fluoromethyl group, pyrrolidine ring | Inhibits CaV2.2, PHGDH |

| 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline | Trifluoromethyl instead of fluoromethyl | Increased receptor affinity |

| 3,3-Difluoro-2-(pyrrolidin-1-yl)aniline | Two fluorine substitutions | Reduced metabolic stability |

Eigenschaften

IUPAC Name |

2-[3-(fluoromethyl)pyrrolidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-7-9-5-6-14(8-9)11-4-2-1-3-10(11)13/h1-4,9H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCSVAYRPPWSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.